N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Xanthine oxidase inhibition Scaffold hopping Structure-activity relationship

N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide (molecular formula C₁₃H₁₀N₆O, MW 266.26 g/mol) is a heterocyclic aromatic amide belonging to the N-phenyl-pyridinecarboxamide class. It features a pyridine-3-carboxamide (nicotinamide) scaffold linked via an amide bond to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the para (4-) position.

Molecular Formula C13H10N6O
Molecular Weight 266.26 g/mol
Cat. No. B12175536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
Molecular FormulaC13H10N6O
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C13H10N6O/c20-13(10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9H,(H,16,20)
InChIKeyXLSYLTYTSYCOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-Tetrazol-1-yl)phenyl]pyridine-3-carboxamide — Core Scaffold Identity and Procurement Context


N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide (molecular formula C₁₃H₁₀N₆O, MW 266.26 g/mol) is a heterocyclic aromatic amide belonging to the N-phenyl-pyridinecarboxamide class. It features a pyridine-3-carboxamide (nicotinamide) scaffold linked via an amide bond to a phenyl ring bearing a 1H-tetrazol-1-yl substituent at the para (4-) position . This compound occupies a distinct chemical space relative to the more extensively studied isonicotinamide (pyridine-4-carboxamide) series, which has produced sub-micromolar xanthine oxidase (XO) inhibitors [1]. The para-tetrazole substitution on the phenyl ring distinguishes it from the meta-substituted analogs that dominate the patent and primary literature on tetrazole-containing XO inhibitors, including those described in CN112898274B and the Zhang et al. series [2][3]. The compound serves as both a standalone screening candidate and a versatile synthetic intermediate amenable to further derivatization at the tetrazole-adjacent position.

Nicotinamide scaffold — distinct from isonicotinamide XO inhibitor chemotype
Para-tetrazole geometry — divergent from meta-substituted patent scaffold
Synthetic intermediate — unsubstituted ortho/meta sites for derivatization

Why In-Class Tetrazole-Phenyl Nicotinamides Cannot Be Interchanged — Structural Determinants of Biological Profile for N-[4-(1H-Tetrazol-1-yl)phenyl]pyridine-3-carboxamide


Within the N-phenyl-tetrazole-carboxamide family, two structural variables — the amide scaffold regiochemistry (nicotinamide vs. isonicotinamide) and the tetrazole substitution position on the phenyl ring (para vs. meta) — exert dominant control over biological activity. Zhang et al. demonstrated that the nicotinamide (pyridine-3-carboxamide) scaffold yielded compounds that were largely inactive as xanthine oxidase inhibitors, in contrast to isonicotinamide derivatives that produced compound 2s with an IC₅₀ of 0.031 μM against XO, comparable to topiroxostat (IC₅₀ = 0.021 μM) [1]. Furthermore, the position of the tetrazole on the phenyl ring determines spatial compatibility with the Asn768 sub-pocket of XO: structure-based drug design identified the 3′-(1H-tetrazol-1-yl) meta-substitution as the optimal geometry for hydrogen bond acceptance, while the 4′-position requires additional alkoxy substitution to achieve comparable potency [1][2]. Patent CN112898274B explicitly claims the 4-alkoxy-3-(1H-tetrazol-1-yl)phenyl scaffold for anti-hyperuricemia applications, underscoring that substitution pattern directly determines therapeutic applicability [3]. These SAR constraints mean that even positional isomers within this chemotype cannot be treated as generic equivalents for procurement purposes.

Scaffold Regiochemistry
Target: Nicotinamide (pyridine-3-carboxamide)
Substitute: Isonicotinamide (pyridine-4-carboxamide) series
Nicotinamide scaffold lacks reported XO inhibitory activity; biological profile may not transfer from isonicotinamide leads.
Tetrazole Position
Target: 4-(1H-tetrazol-1-yl)phenyl (para)
Substitute: 3-(1H-tetrazol-1-yl)phenyl (meta) patent series
Para-substitution alters Asn768 H-bond geometry; reported potency and selectivity profiles may not transfer directly.

Quantitative Differentiation Evidence for N-[4-(1H-Tetrazol-1-yl)phenyl]pyridine-3-carboxamide — Comparator-Anchored Data Guide


Scaffold Regiochemistry: Nicotinamide vs. Isonicotinamide XO Inhibitory Activity

The target compound bears a pyridine-3-carboxamide (nicotinamide) scaffold, whereas the majority of optimized tetrazole-phenyl amide XO inhibitors employ a pyridine-4-carboxamide (isonicotinamide) scaffold. Zhang et al. (2017) explicitly reported that most compounds in the nicotinamide series were completely inactive as XO inhibitors, while the isonicotinamide series yielded active inhibitors with the best compound (17a) achieving an IC₅₀ of 0.3 ± 0.03 μM [1]. This scaffold-dependent activity dichotomy means N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide targets fundamentally different biological space than the isonicotinamide-derived clinical leads, making it suitable for orthogonal target screening rather than direct XO inhibitor development.

Scaffold Regiochemistry
Reported
Nicotinamide: largely inactive XO inhibitor
Isonicotinamide: IC₅₀ 0.031 μM (compound 2s)
Scaffold-dependent activity dichotomy
Supports orthogonal target screening workflow
Xanthine oxidase inhibition Scaffold hopping Structure-activity relationship

Tetrazole Positional Isomerism: Para (4-) vs. Meta (3-) Substitution on Phenyl Ring

The target compound places the 1H-tetrazol-1-yl group at the para (4-) position of the phenyl ring, whereas the extensively optimized XO inhibitor series (compounds 2a–t, 6–8; compound g25; TS10) uniformly employs meta (3-) substitution. Structure-based drug design by Zhang et al. (2019) demonstrated that the tetrazole N-4 atom at the 3′-position accepts a critical hydrogen bond from the Asn768 residue in the XO sub-pocket [1]. The 4′-position lacks this geometric alignment; consequently, the 4-alkoxy-3-(1H-tetrazol-1-yl)phenyl scaffold (CN112898274B) requires an additional alkoxy substituent adjacent to the tetrazole to achieve potency comparable to topiroxostat (compound g25: IC₅₀ = 0.022 μM vs. topiroxostat IC₅₀ = 0.017 μM) [2][3]. The 4-tetrazol-1-yl unsubstituted phenyl variant (target compound) thus represents a distinct starting geometry for SAR exploration.

Tetrazole Positional Isomerism
Reported
4-tetrazol-1-yl: no reported XO IC₅₀
3-tetrazol-1-yl: IC₅₀ 0.022–0.031 μM
Potency profile may not transfer
Positional isomer H-bond geometry review needed
Positional isomer SAR Xanthine oxidase Asn768 sub-pocket targeting

Aqueous Solubility Comparison: 4-Tetrazol-1-yl vs. 3-Tetrazol-1-yl Positional Isomer

Aqueous solubility data are available for the closest positional isomer, N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide (CAS 883295-57-6), which has a measured solubility of 37.3 μg/mL at pH 7.4 . The para-substituted target compound is expected to exhibit a different solubility profile due to altered molecular dipole moment and crystal packing interactions conferred by the 4-tetrazol-1-yl geometry. While direct experimental solubility data for the target compound were not identified in primary literature, vendor datasheets classify the compound within the tetrazole-phenyl-carboxamide family where para-substitution generally influences logP and aqueous solubility relative to meta isomers .

Aqueous Solubility
Data to verify
Target: experimental data not published
Meta isomer: 37.3 μg/mL (pH 7.4)
Solubility context-dependent
Para-substitution may alter solubility; direct measurement recommended
Aqueous solubility Physicochemical properties Positional isomer comparison

Synthetic Derivatization Potential: Core Scaffold for Alkoxy/Benzyloxy Functionalization

The target compound serves as the unsubstituted core scaffold of the pharmacophore claimed in CN112898274B, where the key active derivatives bear a 4-alkoxy or 4-benzyloxy substituent adjacent to the 3-(1H-tetrazol-1-yl) group. However, the target compound features the tetrazole at the 4-position, making the adjacent 3-position available for alternative functionalization. In the patented series, introduction of a 4-(3-cyanobenzyloxy) group onto the 3-(1H-tetrazol-1-yl)phenyl scaffold yielded compound TS10 with an XO IC₅₀ of 0.031 μM, comparable to topiroxostat (IC₅₀ = 0.020 μM) [1]. The 4-tetrazol-1-yl geometry of the target compound may enable distinct SAR trajectories upon functionalization at the ortho or meta positions of the phenyl ring, accessing chemical space not explored by the meta-tetrazole patent series [2].

Derivatization Potential
Class-level inference
Unsubstituted ortho/meta positions; patented meta series reaches IC₅₀ 0.022–0.031 μM upon alkoxy substitution
Underexplored SAR space
IP-distinct lead generation context
Synthetic intermediate Derivatization Medicinal chemistry Lead optimization

Tetrazole as Carboxylic Acid Bioisostere: Metabolic Stability Advantage over Non-Tetrazole Amides

The 1H-tetrazol-1-yl moiety is a well-established non-classical bioisostere for the carboxylic acid functional group, offering comparable pKa (~4.5–4.9) while providing superior metabolic stability due to resistance to Phase II glucuronidation and β-oxidation pathways that commonly degrade carboxylate-containing compounds [1]. In the context of N-phenyl amide XO inhibitors, the tetrazole fragment was specifically introduced via structure-based drug design to serve as an H-bond acceptor targeting the Asn768 residue while simultaneously improving drug-like properties compared to cyano-substituted predecessors [2]. The target compound incorporates this bioisostere advantage within a nicotinamide scaffold, distinguishing it from tetrazole-free amides that may suffer from more rapid metabolic clearance.

Tetrazole Bioisostere Advantage
Class-level
Tetrazole predicted to confer metabolic stability; contributed ~10-fold potency gain in isonicotinamide series
Metabolic stability profile review
Class-level property; requires target-scaffold validation
Metabolic stability Bioisostere Tetrazole pharmacology Drug design

Application Scenarios for N-[4-(1H-Tetrazol-1-yl)phenyl]pyridine-3-carboxamide — Evidence-Anchored Procurement Rationale


Orthogonal Target Screening Against Non-XO Purine Metabolism Enzymes or Kinases

The nicotinamide scaffold of the target compound renders it largely inactive as a xanthine oxidase inhibitor, as established by Zhang et al. (2017) who reported that nicotinamide-series compounds were essentially devoid of XO activity [1]. This property makes the compound well-suited for screening panels targeting alternative purine metabolic enzymes, kinases, or other ATP-binding proteins where isonicotinamide-based XO inhibitors would generate confounding off-target activity. Procurement for biochemical profiling against enzyme panels beyond XO (e.g., NAMPT, purine nucleoside phosphorylase, adenosine deaminase) leverages the scaffold's distinct target selectivity profile.

Regioisomeric SAR Exploration for IP-Distinct Lead Generation

The 4-(1H-tetrazol-1-yl)phenyl geometry of this compound occupies chemical space that is orthogonal to the extensively patented 3-(1H-tetrazol-1-yl)phenyl scaffold claimed in CN112898274B and explored in multiple Zhang et al. publications (Eur J Med Chem 2019; Bioorg Chem 2022) [2][3]. The unsubstituted ortho and meta positions on the phenyl ring offer derivatization vectors not accessible from the meta-tetrazole series. Procurement as a synthetic intermediate enables the construction of IP-distinct compound libraries via O-alkylation, halogenation, or cross-coupling at the 2- and 3-positions of the phenyl ring, with the potential to access novel SAR landscapes in xanthine oxidase or alternative therapeutic targets.

Physicochemical Probe Development with Tetrazole Bioisostere Advantage

The tetrazole moiety provides a carboxylic acid bioisostere with an acidic pKa (~4.5–4.9) and documented metabolic stability benefits, including resistance to glucuronidation [4]. Combined with the distinct dipole moment conferred by para-substitution (vs. meta in common analogs), this compound may exhibit differentiated solubility, permeability, and plasma protein binding profiles compared to its 3-tetrazol-1-yl isomer (aqueous solubility = 37.3 μg/mL at pH 7.4 for the meta isomer) . These properties support its use as a physicochemical probe in developability screening cascades, where the tetrazole-enhanced stability and nicotinamide scaffold polarity provide a balanced profile for cellular assay compatibility.

Reference Standard for Analytical Method Development in Tetrazole-Containing Amide QC

The compound's well-defined structure (C₁₃H₁₀N₆O, MW 266.26), containing both a tetrazole chromophore (UV-active) and an amide bond (amenable to HPLC-MS/MS detection), makes it suitable as a reference standard for developing and validating analytical methods for tetrazole-containing aromatic amide libraries. The para-substitution pattern provides chromatographic retention behavior that is distinguishable from meta-substituted analogs, aiding in isomer-specific method development . Procurement for use as a QC reference standard in medicinal chemistry workflows supports batch-to-batch reproducibility assessment and purity determination in compound management operations.

Application
Selection Property
Validation Focus
Orthogonal target screening
Nicotinamide scaffold selectivity
Non-XO enzyme panel activity
IP-distinct SAR exploration
Para-tetrazole geometry
Derivatization at ortho/meta positions
Physicochemical probe development
Tetrazole bioisostere & para-dipole
Solubility, permeability, protein binding
Analytical reference standard
Defined chromophore & amide bond
HPLC-MS/MS method specificity
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